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Cat. No.: B10772170

An In-depth Technical Guide to the Physicochemical and Biological Properties of Indirubin
Derivative E804

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indirubin Derivative E804, also known as indirubin-3'-(2,3-dihydroxypropyl)-oximether, is a
semi-synthetic derivative of indirubin, a bioactive compound isolated from the traditional
Chinese medicine Danggui Longhui Wan.[1][2] EB04 was developed to improve upon the poor
solubility and bioavailability of its parent compound, indirubin, which has limited its therapeutic
application despite its known anti-leukemic and anti-inflammatory properties.[3][4] The addition
of a hydrophilic dihydroxypropyl side chain significantly enhances its aqueous solubility and
pharmacological profile.[1][3]

EB04 has garnered significant attention in oncological and immunological research as a multi-
target kinase inhibitor.[1][5] It potently and directly inhibits key signaling proteins involved in cell
proliferation, survival, and angiogenesis, most notably the Src-STAT3 signaling pathway.[6][7]
[8] Its ability to induce apoptosis in cancer cells and suppress inflammatory responses makes it
a promising candidate for further investigation in drug development.[2][4][5] This guide provides
a comprehensive overview of the physicochemical properties, biological activities, and
experimental methodologies associated with Indirubin Derivative E804.
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Physicochemical Properties

The core physicochemical characteristics of E804 are summarized below. These properties are
crucial for its formulation, delivery, and interaction with biological systems.

~hemical Identi

Property Value Reference

4-[(E)-[2-(2-hydroxy-1H-indol-
3-yl)indol-3-

IUPAC Name ) ] [1]
ylidene]amino]oxybutane-1,2-

diol

IDR E804, Indirubin-3'-(2,3-
Alternate Names _ , [1][3][6]
dihydroxypropyl)-oximether

CAS Number 854171-35-0 [6][9][10][11]
Molecular Formula C20H19N304 [1][6][10][11]
Molecular Weight 365.39 g/mol [6][9][10][12]
Appearance Solid 9]

Solubility and Partitioning

The introduction of the dihydroxypropyl oxime ether group was designed to improve water
solubility compared to the parent indirubin.[1] However, it is still classified as practically
insoluble in water, with solubility being a rate-limiting step for permeation.[13] Its high
membrane permeability makes it a promising candidate for oral delivery if formulated correctly.
[13]
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Property Value Conditions |/ Notes Reference

Aqueous Solubility Practically insoluble - [13]

> 125 mg/mL (342.11 Requires ultrasonic

DMSO Solubility ) [11]
mM) assistance
Log P 3.54 £0.03 Partition coefficient [13]
Log D 3.54 £0.03 Distribution coefficient  [13]
In the pH range of 2-
pKa Not detectable 1 [13]

Stability and Storage

Proper storage is critical to maintain the integrity of E804. The oxime ether group is susceptible
to hydrolysis under acidic or enzymatic conditions.[1] It is also known to be rapidly metabolized
by cytochrome P450 enzymes (CYP1A1l, CYP1B1) that are induced by Aryl Hydrocarbon
Receptor (AHR) activation.[3]

Storage

Format Duration Reference
Temperature

Powder -20°C 3 years [11]

Powder 4°C 2 years [11]

In Solvent -80°C 6 months [11]

In Solvent -20°C 1 month [11]

Biological Activity and Signaling Pathways

E804 functions as a potent, ATP-competitive inhibitor of several protein kinases that are critical
regulators of oncogenic and inflammatory pathways.[7][14]

Primary Target: Src-STAT3 Pathway
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The most well-documented mechanism of action for E804 is the inhibition of the Src-STAT3
signaling cascade.[3][4][7] Signal Transducer and Activator of Transcription 3 (STAT3) is a
transcription factor that is often constitutively activated in many human cancers, where it
promotes the expression of genes involved in cell survival and proliferation.[7] E804 directly
inhibits the c-Src kinase (ICso = 0.43 pM), which acts upstream and is responsible for the
tyrosine phosphorylation and subsequent activation of STAT3.[1][7][8] By blocking Src, E804
prevents STAT3 activation, leading to the downregulation of anti-apoptotic target genes such as
Mcl-1 and Survivin, which culminates in the induction of apoptosis in cancer cells.[4][7]
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Caption: E804 inhibits the Src-STAT3 signaling pathway.
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Other Key Targets

In addition to the Src-STAT3 axis, E804 inhibits other critical signaling pathways involved in
tumor growth and angiogenesis.

o VEGFR-2 Signaling: E804 directly inhibits the kinase activity of Vascular Endothelial Growth
Factor Receptor 2 (VEGFR-2).[14] This blockade prevents VEGF-induced phosphorylation of
VEGFR-2 and its downstream pro-survival (AKT) and proliferation (ERK) signaling pathways
in endothelial cells, thereby suppressing angiogenesis.[14][15]

e IGF-1R Signaling: E804 is a potent inhibitor of the Insulin-like Growth Factor 1 Receptor
(IGF1R) with an ICso of 0.65 pM.[9][11] The IGF-1R pathway is crucial for tumor growth and
survival, and its inhibition contributes to the anti-cancer effects of E804.

e Cyclin-Dependent Kinases (CDKs): Like its parent compound, E804 inhibits CDKs, including
CDK2/CycE (ECso = 0.23 uM), which leads to cell cycle arrest in the G2/M phase.[8][9][16]

© 2025 BenchChem. All rights reserved. 6/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3488320/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3488320/
https://pubmed.ncbi.nlm.nih.gov/22178720/
https://www.medchemexpress.com/Indirubin_Derivative_E804.html
https://immunomart.com/wp-content/uploads/2024/05/Indirubin-Derivative-E804-DataSheet-MedChemExpress.pdf
https://www.pnas.org/doi/10.1073/pnas.0409467102
https://www.medchemexpress.com/Indirubin_Derivative_E804.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC12161789/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10772170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

VEGF

Indirubin Derivative E804

Inhibits Kinase Activity

wnstream Signali

AKT Pathway

ERK Pathway

Biological Outcomes

Proliferation & Migration

Click to download full resolution via product page

Caption: E804 inhibits the VEGF/VEGFR-2 signaling pathway.

Experimental Protocols & Workflows
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This section details common experimental methodologies used to synthesize and characterize
the activity of E804.

Synthesis of Indirubin Derivative ES804

The synthesis of E804 is typically achieved in a two-step process starting from the parent
indirubin.[1]

Fe Indirubin-3'-oxime
Reagents: L Oximation
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Ethanol/Water Step 2: — o Chromatographic
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Click to download full resolution via product page

Caption: Synthetic workflow for Indirubin Derivative E804.

e Step 1: Oximation: Indirubin is reacted with hydroxylamine hydrochloride in an ethanol/water
solvent system. The mixture is refluxed at approximately 80°C for 4-6 hours to form the
intermediate, indirubin-3'-oxime.[1]

o Step 2: Etherification: The indirubin-3'-oxime intermediate is then alkylated. It is reacted with
2,3-epoxypropanol in a solvent such as ethanol or Dimethylformamide (DMF), using 1,1,3,3-
Tetramethylguanidine (TMG) as a catalyst under basic conditions. This step introduces the
2,3-dihydroxypropyl side chain.[1]

 Purification: The final product, E804, is isolated from unreacted intermediates and side
products using chromatographic purification techniques.[1]
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In Vitro Kinase Inhibition Assay

To determine the ICso value of E804 against a specific kinase (e.g., Src, VEGFR-2, IGF-1R), a
radiometric or fluorescence-based in vitro kinase assay is typically performed.

o Reaction Setup: A reaction mixture is prepared in a microplate well containing a buffer, the
purified recombinant kinase, a specific substrate peptide, ATP (often radiolabeled [y-32P]ATP
or coupled to a fluorescent readout system), and MgCl.

e Inhibitor Addition: E804 is dissolved (typically in DMSO) and added to the wells in a range of
serially diluted concentrations. A control with only the DMSO vehicle is included.

 Incubation: The reaction is initiated by adding ATP and incubated at a controlled temperature
(e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

o Detection: The reaction is stopped, and the amount of phosphorylated substrate is
quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a
filter membrane and measuring radioactivity using a scintillation counter.

» Data Analysis: The percentage of kinase activity inhibition is calculated for each E804
concentration relative to the vehicle control. The ICso value is then determined by fitting the
data to a dose-response curve.

Cell Proliferation (MTT/MTS) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and
proliferation.

o Cell Seeding: Human umbilical vein endothelial cells (HUVECS) or cancer cells are seeded
into 96-well plates at a specific density (e.g., 1 x 10* cells/well) and allowed to adhere
overnight.[17]

o Treatment: The culture medium is replaced with fresh medium containing various
concentrations of E804 (e.g., 0.1 to 90 uM). Vehicle-treated cells serve as a control.[17]

e Incubation: Cells are incubated with the compound for a defined period (e.g., 48 hours).[17]
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e Reagent Addition: An MTT or MTS reagent is added to each well and incubated for 1-4
hours. Viable cells with active metabolism convert the tetrazolium salt into a colored
formazan product.

o Measurement: A solubilization solution is added (for MTT), and the absorbance of the
colored product is measured using a microplate reader at the appropriate wavelength.

e Analysis: The absorbance values are used to calculate the percentage of cell viability relative
to the control, allowing for the determination of growth inhibition.

Cell Migration (Wound Healing) Assay

This method assesses the effect of E804 on cell motility.

Monolayer Culture: Cells (e.g., HUVECS) are grown in a culture plate until they form a
confluent monolayer.

Scratch Creation: A sterile pipette tip is used to create a linear "scratch" or wound in the
monolayer.

Treatment: The medium is replaced with fresh medium containing different concentrations of
E804 or a vehicle control.

Image Acquisition: Images of the scratch are captured at time zero and after a specific
incubation period (e.g., 16 hours).[17]

Analysis: The area of the wound is measured at both time points. The percentage of wound
closure is calculated to quantify the extent of cell migration into the empty space. The
inhibitory effect of E804 is determined by comparing the wound closure in treated wells to
that of the control.[17]

Angiogenesis (Tube Formation) Assay

This assay models the formation of capillary-like structures by endothelial cells, a key step in
angiogenesis.

» Matrix Coating: Wells of a 96-well plate are coated with a basement membrane matrix, such
as Matrigel, and allowed to polymerize.[17]
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e Cell Seeding and Treatment: HUVECs (e.g., 2 x 10* cells/well) are seeded onto the Matrigel
layer in medium containing various concentrations of E804.[17]

 Incubation: The plate is incubated for a period (e.g., 16 hours) to allow the endothelial cells
to form three-dimensional, tube-like networks.[17]

 Visualization and Analysis: The formation of tubes is observed and photographed using a
microscope. The extent of tube formation is quantified by measuring parameters such as the
total tube length or the number of branch points.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins (e.g.,
Mcl-1, p-STAT3, p-VEGFR-2).

o Cell Lysis: Cells treated with or without E804 are harvested and lysed to extract total cellular
proteins.

o Protein Quantification: The total protein concentration in each lysate is determined using a
protein assay (e.g., BCA assay).

o SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium
dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

o Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g.,
PVDF or nitrocellulose).

e Immunoblotting: The membrane is blocked and then incubated with a primary antibody
specific to the target protein, followed by incubation with a secondary antibody conjugated to
an enzyme (e.g., HRP).

e Detection: A chemiluminescent substrate is added to the membrane, and the light signal
produced is captured on X-ray film or with a digital imager. The intensity of the bands
corresponds to the amount of the target protein. A loading control (e.g., B-actin or GAPDH) is
used to ensure equal protein loading.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Indirubin E804 | Benchchem [benchchem.com]

2. Indirubin-3'-(2,3 dihydroxypropyl)-oximether (E804) is a potent modulator of LPS-
stimulated macrophage functions - PubMed [pubmed.ncbi.nim.nih.gov]

e 3. open.clemson.edu [open.clemson.edu]

e 4. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC
[pmc.ncbi.nlm.nih.gov]

e 5. Buy Indirubin E804 [smolecule.com]
e 6. scbt.com [scbt.com]

e 7. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells -
PMC [pmc.ncbi.nim.nih.gov]

e 8. pnas.org [pnas.org]

e 9. medchemexpress.com [medchemexpress.com]

e 10. Indirubin Derivative E804 - TargetMol Chemicals Inc [bioscience.co.uk]
e 11. immunomart.com [immunomart.com]

e 12. GSRS [precision.fda.gov]

» 13. Physicochemical characterization and in vitro permeation of an indirubin derivative -
PubMed [pubmed.ncbi.nim.nih.gov]

e 14. Indirubin derivative E804 inhibits angiogenesis - PMC [pmc.ncbi.nim.nih.gov]

e 15. An indirubin derivative, E804, exhibits potent angiosuppressive activity - PubMed
[pubmed.ncbi.nim.nih.gov]

e 16. Molecular mechanisms of indirubin and its derivatives: novel anticancer molecules with
their origin in traditional Chinese phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]

e 17. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

© 2025 BenchChem. All rights reserved. 12/13 Tech Support


https://www.benchchem.com/product/b10772170?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/b1663261
https://pubmed.ncbi.nlm.nih.gov/23107598/
https://pubmed.ncbi.nlm.nih.gov/23107598/
https://open.clemson.edu/cgi/viewcontent.cgi?article=4511&context=all_theses
https://pmc.ncbi.nlm.nih.gov/articles/PMC4589628/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4589628/
https://www.smolecule.com/products/s006263
https://www.scbt.com/p/indirubin-derivative-e804-854171-35-0
https://pmc.ncbi.nlm.nih.gov/articles/PMC1087919/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1087919/
https://www.pnas.org/doi/10.1073/pnas.0409467102
https://www.medchemexpress.com/Indirubin_Derivative_E804.html
https://www.bioscience.co.uk/product~2035144
https://immunomart.com/wp-content/uploads/2024/05/Indirubin-Derivative-E804-DataSheet-MedChemExpress.pdf
https://precision.fda.gov/ginas/app/ui/substances/c0f4782e-c45a-4651-9845-89bae64c6ea5
https://pubmed.ncbi.nlm.nih.gov/23994641/
https://pubmed.ncbi.nlm.nih.gov/23994641/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3488320/
https://pubmed.ncbi.nlm.nih.gov/22178720/
https://pubmed.ncbi.nlm.nih.gov/22178720/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12161789/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12161789/
https://scholars.hkbu.edu.hk/files/55631342/RO_phys_ja-59_JA024841.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10772170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [Physicochemical properties of Indirubin Derivative
E804]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10772170#physicochemical-properties-of-indirubin-
derivative-e804]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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